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Compound of Interest

Compound Name: 2-Bromo-4-iodo-1-methylbenzene

Cat. No.: B1287619

2-Bromo-4-iodotoluene: A Technical Guide for
Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2-Bromo-4-iodotoluene (CAS No. 26670-89-3), a key halogenated aromatic
hydrocarbon. This document is intended for researchers, scientists, and professionals in drug
development and synthetic organic chemistry who utilize versatile building blocks for creating
complex molecular architectures.

Core Physical Properties

2-Bromo-4-iodotoluene is a polysubstituted aromatic compound, and its physical characteristics
are foundational to its application in chemical synthesis. A summary of its key physical data is
presented below. It is important to note that some data points are derived from closely related
isomers and should be considered representative.
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Property Value Source(s)

Molecular Formula C7HeBrl [1112][3]

Molecular Weight 296.93 g/mol [11[2][3]

CAS Number 26670-89-3 [1]
Light yellow to Brown clear

Appearance liquid; White to off-white [4]
crystalline solid (Isomer Data)

. . 265-267 °C; 266.7 = 20.0 °C at

Boiling Point [2][5]
760 mmHg

Density 2.1+£0.1g/cm3 [5]

Flash Point 115°C; 115.1+21.8°C [5]

Refractive Index 1.65 (Isomer Data) [2]

- Sparingly soluble in water
Solubility [4]
(Isomer Data)

Spectroscopic Profile

While experimentally obtained spectra for 2-Bromo-4-iodotoluene are not widely available in
public databases, predicted data serves as a crucial tool for its identification and
characterization.[6] Researchers can anticipate a *H NMR spectrum showing distinct signals for
the three aromatic protons and a singlet for the methyl group protons.[6]

Chemical Properties and Reactivity

2-Bromo-4-iodotoluene is a stable compound under standard conditions. Its chemical utility is
largely defined by the differential reactivity of its two halogen substituents.

The carbon-iodine bond is generally more reactive than the carbon-bromine bond in metal-
catalyzed cross-coupling reactions. This allows for selective functionalization at the 4-position
(iodine) while leaving the 2-position (bromine) available for subsequent transformations. This
makes it a valuable building block in multi-step syntheses, particularly in the construction of
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complex pharmaceutical intermediates. It is particularly useful in Suzuki, Stille, and Ullmann
coupling reactions.[4]

Experimental Protocols: Synthesis

A common and effective method for the synthesis of aryl halides from aryl amines is the
Sandmeyer reaction.[7][8][9] This involves the conversion of a primary aromatic amine to a
diazonium salt, which is then displaced by a halide.[10] While a specific protocol for 2-Bromo-4-
iodotoluene is not detailed in the search results, a representative synthesis can be adapted
from procedures for similar isomers, such as the synthesis of 3-bromo-4-iodotoluene from 2-
bromo-4-methylaniline.[11]

Representative Synthesis via Diazotization-Halogenation:

A plausible synthetic route to 2-Bromo-4-iodotoluene would start from 4-iodo-2-methylaniline.
The synthesis involves two key steps:

o Diazotization: The primary amine (4-iodo-2-methylaniline) is treated with nitrous acid
(generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low
temperatures (0-5 °C) to form the corresponding diazonium salt.[11][12]

o Sandmeyer Reaction: The diazonium salt is then treated with a copper(l) bromide solution,
which catalyzes the displacement of the diazonium group with a bromine atom, yielding the
final product.[7][13]

The reaction mixture is typically worked up by extraction and purified by distillation or
chromatography.[11]
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Caption: Synthetic workflow for 2-Bromo-4-iodotoluene.

Applications in Drug Development

Halogenated organic compounds are of paramount importance in medicinal chemistry and drug
discovery.[14][15] The inclusion of halogen atoms can significantly modulate a molecule's
pharmacokinetic and pharmacodynamic properties, including binding affinity, lipophilicity, and
metabolic stability.[15]

2-Bromo-4-iodotoluene, as a di-halogenated toluene derivative, serves as a versatile scaffold.
Its ability to undergo selective, sequential cross-coupling reactions allows for the systematic
and controlled introduction of various functional groups, which is a critical process in the lead
optimization phase of drug development.[4] The toluene backbone itself is a common structural
motif in many pharmaceutical agents.[14]
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Safety and Handling

2-Bromo-4-iodotoluene is classified as a hazardous substance and should be handled with
appropriate safety precautions in a well-ventilated area or chemical fume hood.[1][5]

Hazard Category GHS Hazard Statement

Skin Contact H315: Causes skin irritation

Eye Contact H319: Causes serious eye irritation
Inhalation H335: May cause respiratory irritation

Storage and Handling Recommendations:

o Storage: Keep in a cool, dark, and dry place. Refrigeration is recommended.[2][5]

e Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

o Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and
appropriate laboratory clothing.[5]

This guide consolidates the available technical information on 2-Bromo-4-iodotoluene to
support its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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